molecular formula C22H17NO2S B2592025 4-methyl-N-(7-methyl-9-oxo-9H-thioxanthen-2-yl)benzenecarboxamide CAS No. 860610-02-2

4-methyl-N-(7-methyl-9-oxo-9H-thioxanthen-2-yl)benzenecarboxamide

Cat. No.: B2592025
CAS No.: 860610-02-2
M. Wt: 359.44
InChI Key: KRNOZAHQIMFNCP-UHFFFAOYSA-N
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Description

4-methyl-N-(7-methyl-9-oxo-9H-thioxanthen-2-yl)benzenecarboxamide is an organic compound belonging to the thioxanthene family This compound is characterized by its complex structure, which includes a thioxanthene core substituted with a methyl group and a benzenecarboxamide moiety

Scientific Research Applications

4-methyl-N-(7-methyl-9-oxo-9H-thioxanthen-2-yl)benzenecarboxamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex thioxanthene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(7-methyl-9-oxo-9H-thioxanthen-2-yl)benzenecarboxamide typically involves the following steps:

    Formation of the Thioxanthene Core: The thioxanthene core can be synthesized through the cyclization of appropriate precursors, such as 2-mercaptobenzoic acid and o-xylene, under acidic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as the catalyst.

    Formation of the Benzenecarboxamide Moiety: The benzenecarboxamide moiety is introduced through the reaction of the thioxanthene derivative with 4-methylbenzoic acid chloride in the presence of a base such as triethylamine.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(7-methyl-9-oxo-9H-thioxanthen-2-yl)benzenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Mechanism of Action

The mechanism of action of 4-methyl-N-(7-methyl-9-oxo-9H-thioxanthen-2-yl)benzenecarboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thioxanthene: The parent compound, which lacks the additional substituents found in 4-methyl-N-(7-methyl-9-oxo-9H-thioxanthen-2-yl)benzenecarboxamide.

    Chlorprothixene: A thioxanthene derivative used as an antipsychotic medication.

    Flupenthixol: Another thioxanthene derivative with antipsychotic properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-methyl-N-(7-methyl-9-oxothioxanthen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO2S/c1-13-3-6-15(7-4-13)22(25)23-16-8-10-20-18(12-16)21(24)17-11-14(2)5-9-19(17)26-20/h3-12H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNOZAHQIMFNCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC4=C(C3=O)C=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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